molecular formula C15H23N5O3 B2804135 N-(1-(4-甲基-6-氧代嘧啶-2-基)哌啶-4-基)吗啉-4-甲酰胺 CAS No. 1903165-63-8

N-(1-(4-甲基-6-氧代嘧啶-2-基)哌啶-4-基)吗啉-4-甲酰胺

货号 B2804135
CAS 编号: 1903165-63-8
分子量: 321.381
InChI 键: QMOVJZHZSTWHQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including a piperidin-4-yl group and a morpholine-4-carboxamide group.


Chemical Reactions Analysis

The reactions of similar compounds have been studied. For example, the cyclocondensation reaction of -(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with N benzaldehyde was found to result in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H .

科学研究应用

对映选择性合成

用于合成 CGRP(降钙素基因相关肽)受体抑制剂的对映选择性工艺的发展展示了精确分子设计在药物开发中的重要性。CGRP 受体是偏头痛治疗的靶点,而这些抑制剂的合成需要复杂的合成有机技术,包括使用类似的哌啶和吗啉官能团进行立体选择性反应 (Cann 等,2012)

Biginelli 反应衍生物

Biginelli 反应是一种多组分化学合成程序,已用于创建含有哌嗪和吗啉部分的新型二氢嘧啶酮衍生物。这些化合物展示了整合此类官能团以开发具有潜在治疗性质的分子 (Bhat 等,2018) 的潜力。

抗炎镇痛剂

从与查询化合物在结构上相关的化合物合成的新型苯并呋喃和噻唑并嘧啶衍生物显示出显著的抗炎镇痛活性。此类研究表明了开发靶向炎症和疼痛管理的新型药物的潜力 (Abu-Hashem 等,2020)

抗菌活性

已合成并评估了具有吗啉和哌啶亚基的化合物以了解其抗菌活性。这项研究强调了此类分子框架在解决细菌和真菌感染方面的潜力,突出了这些化学部分在药物发现中的多功能性 (Devarasetty 等,2019)

新型杂环化合物

包括嘧啶衍生物在内的杂环化合物的合成和生物筛选展示了对用于治疗应用的新分子的持续探索。此类研究通常涉及设计和合成具有特定官能团以靶向各种生物途径的化合物 (Shah 等,2019)

属性

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-11-10-13(21)18-14(16-11)19-4-2-12(3-5-19)17-15(22)20-6-8-23-9-7-20/h10,12H,2-9H2,1H3,(H,17,22)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOVJZHZSTWHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]morpholine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。